molecular formula C11H9N3S B13527899 4-(1H-Indol-2-yl)thiazol-2-amine

4-(1H-Indol-2-yl)thiazol-2-amine

Cat. No.: B13527899
M. Wt: 215.28 g/mol
InChI Key: UYUXKCULLDZAAN-UHFFFAOYSA-N
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Description

4-(1H-Indol-2-yl)thiazol-2-amine ( 2169378-15-6) is an organic compound with the molecular formula C11H9N3S and a molecular weight of 215.27 g/mol . It belongs to a class of molecules designed by molecular hybridization, combining the indole and thiazole pharmacophores into a single scaffold to potentially enhance biological activity and reduce side effects . These structural motifs are found in numerous natural products and approved pharmaceuticals, making them a prime focus in medicinal chemistry for developing new therapeutic agents . While specific biological data for this isomer is limited in the current literature, closely related analogues have demonstrated significant promise in scientific research. Studies on 4-(indol-3-yl)thiazole-2-amines have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Some compounds in this family were found to be more effective against MRSA than the standard antibiotic ampicillin and also functioned as effective inhibitors of biofilm formation . The antibacterial mechanism is suggested through computational docking studies to involve inhibition of the MurB enzyme, a key target in bacterial cell wall synthesis . Furthermore, certain derivatives exhibit notable antifungal activity, potentially through inhibition of the CYP51 enzyme, with efficacy reported to be comparable or superior to reference drugs like ketoconazole . Preliminary cytotoxicity assessments on related compounds in human MRC-5 normal cell lines suggest a promising safety profile, indicating selectivity towards microbial cells . This compound is intended for research applications only, specifically for use in chemical biology, antimicrobial discovery, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

4-(1H-indol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)9-5-7-3-1-2-4-8(7)13-9/h1-6,13H,(H2,12,14)

InChI Key

UYUXKCULLDZAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CSC(=N3)N

Origin of Product

United States

Preparation Methods

Cyclization via α-Chlorocarbonyl Indole Derivatives and Thiourea

One common route involves the preparation of α-chlorocarbonyl-substituted indoles, which then undergo cyclization with thiourea to form the thiazole ring.

  • Starting Materials: Indoles acylated with chloroacetic or α-chloropropionic acid chlorides to give 3-(α-chlorocarbonyl)indoles.
  • Cyclization: Heating these intermediates with thiourea in methanol in the presence of a base results in the formation of 4-(indol-3-yl)thiazole-2-amines with yields ranging from 49% to 77% depending on substituents and conditions.
  • Reaction Conditions: Typically reflux in methanol, base catalysis (e.g., triethylamine), and reaction times vary from several hours.
  • Outcome: The reaction proceeds via nucleophilic substitution of the chlorine atom by the thiourea sulfur, followed by ring closure to form the thiazole ring.

This method is well-documented and provides moderate to good yields of the target compound with confirmed structures by spectroscopic methods.

Condensation of Indole-3-carboxaldehydes with Benzothiazol-2-amine Derivatives

Another approach involves the condensation of substituted indole-3-carboxaldehydes with benzothiazol-2-amine derivatives to form Schiff bases, which can be further cyclized or modified.

  • Procedure: Refluxing a mixture of 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes in toluene with acetic acid using a Dean-Stark apparatus to remove water azeotropically.
  • Further Cyclization: The resulting imines can be reacted with thioglycolic acid in the presence of zinc chloride in dimethylformamide under reflux to yield thiazolidinone derivatives.
  • Yields: The condensation and subsequent cyclization steps afford products in yields around 60-70%.
  • Characterization: Structures are confirmed by IR, NMR, and mass spectrometry.

While this method primarily targets thiazolidinone derivatives, it demonstrates the utility of indole-carboxaldehydes and thiazol-amine derivatives in building complex heterocycles related to 4-(1H-indol-2-yl)thiazol-2-amine frameworks.

Peptide Coupling of Indole-2-carboxylic Acid with Aminothiazole Derivatives

A peptide coupling strategy can be used to link indole-2-carboxylic acid with 2-aminothiazole derivatives:

  • Reagents: 1H-indole-2-carboxylic acid and ethyl-2-(2-aminothiazol-4-yl)acetate.
  • Coupling Agents: N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Process: The coupling reaction forms ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate intermediates.
  • Post-Processing: Hydrolysis of the ester group under reflux with sodium hydroxide yields the corresponding acid derivatives.
  • Additional Modification: Treatment with hydroxylamine introduces hydroxyamino groups.
  • Yields and Purity: These steps proceed efficiently with good yields and purity.
  • Applications: This method is useful for synthesizing related amide derivatives with potential biological activity.

Comparative Summary Table of Preparation Methods

Methodology Key Reactants Reaction Conditions Yield Range (%) Notes
Cyclization of α-chlorocarbonyl indoles with thiourea Acylated indoles (chloroacetic acid chloride derivatives), thiourea Reflux in methanol, base catalysis 49–77 Direct thiazole ring formation, moderate yields
Condensation of indole-3-carboxaldehydes with benzothiazol-2-amine Indole-3-carboxaldehydes, benzothiazol-2-amine Reflux in toluene with acetic acid, Dean-Stark 60–70 Forms Schiff bases and thiazolidinones
Peptide coupling of indole-2-carboxylic acid with aminothiazole Indole-2-carboxylic acid, aminothiazole, DCC, DMAP Room temp coupling, reflux hydrolysis Good Amide bond formation, versatile intermediate
Nucleophilic substitution on halogenated thiazoles Halogenated phthalazines, amines Methyl cellosolve, ~100 °C High Amination of thiazole ring, high purity

Research Findings and Analytical Data

  • The cyclization method using α-chlorocarbonyl indoles and thiourea has been confirmed by NMR and mass spectrometry, showing characteristic thiazole ring proton signals around 6.85–6.98 ppm and molecular ion peaks consistent with the expected molecular weight.
  • Condensation reactions monitored by Thin Layer Chromatography (TLC) using solvent systems such as toluene:ethyl acetate (4:1) provide efficient tracking of reaction progress.
  • IR spectra of thiazole derivatives show distinctive absorption bands for NH (around 3100 cm⁻¹), C=N (around 1610 cm⁻¹), and C–S–C (around 1125 cm⁻¹), confirming heterocyclic formation.
  • Peptide coupling intermediates and hydrolyzed products exhibit expected amide carbonyl stretches (~1650 cm⁻¹) and characteristic NMR signals for indole and thiazole protons.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-(1H-indol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Substituted Thiazol-2-amines

Positional Isomerism: Indol-2-yl vs. Indol-3-yl

The position of the indole substituent significantly impacts physicochemical and biological properties:

  • 4-(1H-Indol-3-yl)thiazol-2-amines: These derivatives, such as 4-(6-methoxy-1H-indol-3-yl)thiazol-2-amine, exhibit higher melting points (e.g., 266–267°C) compared to non-indole analogs, attributed to enhanced intermolecular interactions . Synthesis yields range from 49% to 77%, with antimicrobial activity against Staphylococcus aureus (MIC: 16–64 µg/mL) .

Table 1: Comparison of Indole-Substituted Thiazol-2-amines

Compound Melting Point (°C) Yield (%) Key Biological Activity Reference
4-(6-Methoxy-1H-indol-3-yl)thiazol-2-amine 266–267 54 Antimicrobial
4-(6-Methyl-1H-indol-3-yl)thiazol-2-amine 166–168 54 Antimicrobial
4-(5-Fluoro-2-methyl-1H-indol-3-yl)thiazol-2-amine 155–156 49 Antimicrobial

Phenyl-Substituted Thiazol-2-amines

Phenyl derivatives with electron-donating or withdrawing groups demonstrate varied properties:

  • 4-(4-Methoxyphenyl)thiazol-2-amine : Exhibits a melting point of 213°C and a synthesis yield of 85%. The methoxy group enhances solubility but reduces antimicrobial potency compared to halogenated analogs .
  • 4-(4-Bromophenyl)thiazol-2-amine : Shows anticancer activity (IC₅₀: 8–12 µM against MCF-7 cells) and moderate antimicrobial effects. Melting points range from 180–220°C .
  • 4-(4-Nitrophenyl)thiazol-2-amine : Demonstrates dual functionality as a corrosion inhibitor (90% efficiency in 1 M HCl) and antimicrobial agent, with a high melting point (286°C) .

Table 2: Comparison of Phenyl-Substituted Thiazol-2-amines

Compound Melting Point (°C) Yield (%) Key Activity Reference
4-(4-Methoxyphenyl)thiazol-2-amine 213 85 Anti-inflammatory
4-(4-Bromophenyl)thiazol-2-amine 180–220 70–80 Anticancer, Antimicrobial
4-(4-Nitrophenyl)thiazol-2-amine 286 78 Corrosion inhibition

Halogenated Derivatives

Halogen atoms (Cl, F) influence bioactivity and physicochemical properties:

  • 4-(4-Chlorophenyl)thiazol-2-amine : Exhibits anti-inflammatory activity (IC₅₀: 4.2 µM for COX-2 inhibition) and a melting point of 198°C .
  • 4-(4-Fluorophenyl)thiazol-2-amine : Lower melting point (115°C) and improved solubility, with moderate antimicrobial activity .

Heterocyclic Hybrids

  • Pyridonethiazole Hybrids : Compounds like ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate show antitumor activity (IC₅₀: 1.8 µM against HeLa cells) .
  • Triazolyl Phenylthiazoles : Derivatives such as 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine exhibit anti-inflammatory activity (IC₅₀: 3.7 µM for TNF-α inhibition) .

Key Findings and Trends

Bioactivity : Indole-substituted thiazoles generally show superior antimicrobial and anticancer activity compared to phenyl analogs, likely due to enhanced target engagement .

Synthetic Yields : Phenyl derivatives achieve higher yields (72–88%) than indole derivatives (49–77%), reflecting the challenges of indole functionalization .

Thermal Stability : Nitro- and bromo-substituted phenyl derivatives exhibit higher melting points (>200°C), suggesting stronger crystalline packing .

Applications : While indole derivatives are prioritized for drug discovery, nitro-phenyl analogs are explored in material science for corrosion inhibition .

Q & A

Q. What are the established synthetic routes for 4-(1H-Indol-2-yl)thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, indole-thiazole hybrids are synthesized via:

  • Step 1: Formation of the thiazole core using 2-aminothiazole intermediates under reflux with acetic acid and sodium acetate .
  • Step 2: Coupling with indole derivatives via aldehyde intermediates under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify via recrystallization (DMF/acetic acid mixtures) to enhance purity .

Q. What spectroscopic techniques are recommended for characterizing 4-(1H-Indol-2-yl)thiazol-2-amine and its derivatives?

Key techniques include:

  • NMR (1H/13C): Assign indole NH (~11–12 ppm) and thiazole C-S/C-N signals.
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., C11_{11}H10_{10}N3_3S: 216.06 g/mol) .
  • FT-IR: Identify NH stretches (~3300 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}) .
  • X-ray crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-(1H-Indol-2-yl)thiazol-2-amine analogs?

Discrepancies often arise from structural variations (e.g., substituents on the indole or thiazole rings) or assay conditions. Methodological approaches:

  • Standardize assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • SAR analysis: Systematically vary substituents (e.g., methoxy vs. methyl groups at indole C-6) to correlate structure with activity .
  • Binding assays: Perform radioligand displacement studies to quantify target affinity (e.g., IC50_{50} values for kinase targets) .

Q. What computational methods are employed to predict the reactivity and binding modes of 4-(1H-Indol-2-yl)thiazol-2-amine?

  • Density functional theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking: Simulate interactions with targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the thiazole NH and catalytic lysine residues .
  • MD simulations: Assess stability of ligand-protein complexes in solvated environments (e.g., 100 ns trajectories in GROMACS) .

Q. How does the electronic nature of substituents on the indole ring influence the compound’s reactivity in cross-coupling reactions?

  • Electron-donating groups (e.g., -OCH3_3): Increase electron density at indole C-3, facilitating electrophilic substitution (e.g., bromination) .
  • Electron-withdrawing groups (e.g., -NO2_2): Stabilize intermediates in SNAr reactions but may reduce nucleophilicity.
    Experimental validation:
  • Compare reaction rates (e.g., Suzuki-Miyaura coupling) for analogs with -OCH3_3 vs. -Cl substituents .
  • Use Hammett plots to correlate σ values with reaction yields .

Q. What strategies are effective in analyzing byproducts formed during the synthesis of 4-(1H-Indol-2-yl)thiazol-2-amine?

  • LC-MS/MS: Identify side products (e.g., dimerized indole-thiazole adducts) via fragmentation patterns.
  • Isolation via preparative HPLC: Purify byproducts for structural elucidation (NMR, X-ray).
  • Mechanistic studies: Use isotopic labeling (e.g., 15^{15}N in the thiazole amine) to track reaction pathways .

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